Chemical structure and properties of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride
Chemical structure and properties of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride
An In-Depth Technical Guide to N-(prop-2-en-1-yl)cyclooctanamine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride, a molecule of interest for its potential as a versatile chemical scaffold. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert-driven insights into its structure, plausible synthetic routes, potential applications, and necessary safety protocols based on analogous structures. This paper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block in novel chemical syntheses.
Chemical Identity and Structure
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is a secondary amine salt characterized by the presence of a cyclooctyl ring and an allyl (prop-2-en-1-yl) group attached to a central nitrogen atom. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it more amenable for laboratory use.[1]
Nomenclature and Identifiers
A clear identification of a chemical entity is paramount for reproducibility and safety in research. The key identifiers for N-(prop-2-en-1-yl)cyclooctanamine hydrochloride are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(prop-2-en-1-yl)cyclooctanamine;hydrochloride | Inferred |
| CAS Number | 1803603-52-2 | [2] |
| Molecular Formula | C11H22ClN | [2] |
| Molecular Weight | 203.75 g/mol | [2] |
| Common Synonym | N-allylcyclooctylamine hydrochloride | Inferred |
Structural Elucidation
The molecule's structure combines three key functional components:
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Cyclooctyl Group: A large, flexible eight-membered carbocyclic ring. The conformational flexibility of the cyclooctane moiety can be a critical determinant in how the molecule binds to biological targets or organizes in crystal lattices.
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Allyl Group (prop-2-en-1-yl): This functional group contains a carbon-carbon double bond, which serves as a reactive handle for a wide range of organic transformations, including polymerization, metathesis, and addition reactions.
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Secondary Amine Hydrochloride: The protonated secondary amine center increases polarity and provides a site for hydrogen bonding. This feature is crucial for its physical properties and potential biological interactions.
The combination of a bulky, lipophilic cyclooctyl group with a reactive allyl moiety makes this compound a unique building block.[2]
Chemical Structure Diagram
Caption: Structure of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride are not widely reported. However, properties can be inferred from its structural components and data from analogous molecules. The hydrochloride salt form is expected to confer solubility in water and polar organic solvents.
| Property | Value / Prediction | Notes |
| Purity | Min. 95% | Data from a commercial supplier.[2] |
| Physical Form | Solid (Predicted) | Most amine hydrochlorides are crystalline solids at room temperature. |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Soluble in water (Predicted) | The hydrochloride salt form enhances aqueous solubility.[1] |
| pKa | 9-11 (Predicted) | Typical range for secondary amine hydrochlorides. |
Synthesis and Manufacturing
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond between the cyclooctyl ring and the nitrogen atom. This retrosynthetic approach identifies cyclooctanamine[3][4] and an allyl halide (e.g., allyl bromide) as readily available starting materials. The final step involves the protonation of the resulting secondary amine with hydrochloric acid.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process: nucleophilic substitution followed by an acid-base reaction. This pathway is efficient and utilizes common laboratory reagents.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the N-alkylation of a primary amine followed by hydrochloride salt formation.
Step 1: Synthesis of N-(prop-2-en-1-yl)cyclooctanamine (Free Base)
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclooctanamine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.) as a base, and acetonitrile (ACN, 5 mL per mmol of amine).
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Causality: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is an inexpensive and effective inorganic base to neutralize the HBr formed during the reaction, driving it to completion.
-
-
Reagent Addition: While stirring the suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and KBr. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified N-(prop-2-en-1-yl)cyclooctanamine free base in anhydrous diethyl ether (Et₂O).
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Precipitation: Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Causality: The hydrochloride salt is typically insoluble in nonpolar solvents like diethyl ether, leading to its precipitation as a solid. This provides a simple and effective method of purification.
-
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, N-(prop-2-en-1-yl)cyclooctanamine hydrochloride.
Potential Applications and Research Directions
While this specific molecule is primarily listed as a building block for chemical synthesis, its structural features suggest potential utility in several fields.[2]
Role as a Synthetic Building Block
The dual functionality of the molecule—a bulky lipophilic group and a reactive alkene—makes it a valuable intermediate. The allyl group can participate in:
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Heck Coupling: To form more complex C-C bonds.
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Metathesis: For ring-closing or cross-metathesis reactions.
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Epoxidation or Dihydroxylation: To introduce new stereocenters.
Inferred Applications in Medicinal Chemistry
Cyclic amine scaffolds are prevalent in pharmaceuticals.[5] The cyclooctane ring, in particular, is a key component in precursors for difluorinated cyclooctyne (DIFO) reagents used in copper-free click chemistry (SPAAC), a powerful tool for bioconjugation in living systems.[6] Although not directly a DIFO precursor, the presence of the cyclooctane ring suggests that derivatives of this molecule could be explored for applications in chemical biology and drug delivery. Furthermore, related amine structures have been investigated for antimicrobial properties and effects on neurotransmission.[1]
Potential in Materials Science
Amines are widely used as curing agents, monomers, and functional additives in polymer chemistry. The allyl functionality allows for radical polymerization or incorporation into polymer backbones, suggesting potential use in the synthesis of specialty polymers and coatings where the bulky cyclooctyl group could impart unique thermal or mechanical properties.
Safety and Handling
No specific toxicological data for N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is available. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.
Hazard Assessment
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Primary Amine Precursor: The starting material, cyclooctanamine, is classified as corrosive and causes severe skin burns and eye damage.[4]
-
Amine Hydrochloride Analogs: Other secondary amine hydrochlorides are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
Based on this information, N-(prop-2-en-1-yl)cyclooctanamine hydrochloride should be treated as a hazardous substance.
GHS Classification of Related Compounds
| Compound | GHS Pictogram | Hazard Statements |
| Cyclooctanamine[4] | Danger | H314: Causes severe skin burns and eye damage. |
| N-(propan-2-yl)cyclopentanamine HCl[7] | Warning | H315, H319, H335: Skin, eye, and respiratory irritation. |
| (prop-2-en-1-yl)(propan-2-yl)amine HCl | Warning | H315, H319, H335: Skin, eye, and respiratory irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.
Conclusion
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is a structurally distinct chemical intermediate with significant potential as a building block in medicinal chemistry, chemical biology, and materials science. While comprehensive characterization and application data are yet to be published, its synthesis is straightforward via N-alkylation of cyclooctanamine. Its combination of a large carbocyclic ring and a reactive allyl group offers a unique platform for generating molecular complexity. Due to the lack of specific safety data, this compound must be handled with care, following protocols appropriate for corrosive and irritant amine salts. Further research is warranted to fully explore the properties and applications of this versatile scaffold.
References
- Smolecule. (2023, August 19). (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride.
- PubChem. N-(propan-2-yl)cyclopentanamine hydrochloride.
- CymitQuimica. N-(Prop-2-en-1-yl)cyclooctanamine hydrochloride.
- Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PMC.
- NIST. Cyclooctanamine. In NIST Chemistry WebBook.
- Sigma-Aldrich. N-(propan-2-yl)cyclobutanamine hydrochloride.
- PubChem. Cyclooctylamine.
- Sigma-Aldrich. (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride.
- CHEM21. (n.d.). Case Study: Formation of N-chloramines in Flow.
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